3-Chloro-N,2,2-trimethylpropanamide
Overview
Description
3-Chloro-N,2,2-trimethylpropanamide is a chemical compound with the linear formula C6H12ClNO . It is available for research purposes and can be found in various chemical suppliers .
Molecular Structure Analysis
The molecular structure of 3-Chloro-N,2,2-trimethylpropanamide consists of a carbon backbone with a chlorine atom and an amide group attached . The molecular weight of this compound is 149.62 .Scientific Research Applications
Medicine
In the medical field, 3-Chloro-N,2,2-trimethylpropanamide is explored for its potential use in pharmaceutical formulations. Its chemical structure could be utilized in the synthesis of various medicinal compounds. The compound’s reactivity with other substances makes it a candidate for developing prodrugs or active pharmaceutical ingredients (APIs) that require a chlorinated amide group .
Agriculture
Agricultural research has investigated the use of 3-Chloro-N,2,2-trimethylpropanamide as a precursor for agrochemicals. Its properties may contribute to the synthesis of herbicides or pesticides. The compound’s stability under various conditions can be advantageous for creating long-lasting agricultural products .
Material Science
In material science, this compound’s unique properties are being researched for the development of new materials. It could be used to modify the surface properties of polymers or as a building block for complex polymer structures. Its application is particularly relevant in creating materials with specific thermal or chemical resistance .
Industrial Uses
Industrially, 3-Chloro-N,2,2-trimethylpropanamide can serve as an intermediate in the synthesis of more complex chemicals. Its role in the production of industrial resins, coatings, and adhesives is being studied. The compound’s ability to react with various agents opens up possibilities for creating a wide range of industrial products .
Environmental Applications
Environmental science is exploring the use of 3-Chloro-N,2,2-trimethylpropanamide in pollution control and remediation efforts. Its potential to interact with pollutants and facilitate their breakdown could be valuable in environmental clean-up operations .
Biochemistry
In biochemistry, the compound is of interest for its potential role in enzymatic reactions and metabolic pathways. It could be used to study enzyme-substrate interactions or as a mimic for naturally occurring substances in metabolic research .
properties
IUPAC Name |
3-chloro-N,2,2-trimethylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO/c1-6(2,4-7)5(9)8-3/h4H2,1-3H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZDRCUOLUCSJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10651002 | |
Record name | 3-Chloro-N,2,2-trimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10651002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-N,2,2-trimethylpropanamide | |
CAS RN |
73434-12-5 | |
Record name | 3-Chloro-N,2,2-trimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10651002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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